molecular formula C12H15BrN6O2 B4655574 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide

Cat. No.: B4655574
M. Wt: 355.19 g/mol
InChI Key: JAOITMQEXCJACD-UHFFFAOYSA-N
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Description

(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide typically involves multiple steps:

    Formation of the pyrazole ring: The initial step involves the synthesis of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling reaction: The brominated pyrazole is coupled with an ethanimidamide derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.

Medicine

    Antimicrobial Activity: Investigation of its antimicrobial properties against various pathogens.

    Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.

Industry

    Materials Science: Utilization in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

  • **(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide
  • **4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
  • **4-bromo-3-methyl-1,5-diphenyl-1H-pyrazole

Uniqueness

The uniqueness of (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide lies in its specific substitution pattern and the presence of both bromine and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN6O2/c1-7-11(13)8(2)19(16-7)6-10(14)17-21-12(20)9-4-5-15-18(9)3/h4-5H,6H2,1-3H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOITMQEXCJACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=CC=NN2C)N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=NN2C)/N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide
Reactant of Route 2
Reactant of Route 2
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide
Reactant of Route 3
Reactant of Route 3
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide
Reactant of Route 4
Reactant of Route 4
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide
Reactant of Route 5
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide
Reactant of Route 6
Reactant of Route 6
(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide

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